1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and a sulfonyl group attached to a pyrazole ring, which is further modified with a difluoromethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the sulfonylated pyrazole derivative.
Attachment of the 2-Chlorobenzyl Group: Finally, the 2-chlorobenzyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-4-{[1-(trifluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-chlorobenzyl)-4-{[1-(methyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine: Lacks the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are desirable for drug development.
Properties
Molecular Formula |
C16H19ClF2N4O2S |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C16H19ClF2N4O2S/c1-12-15(11-23(20-12)16(18)19)26(24,25)22-8-6-21(7-9-22)10-13-4-2-3-5-14(13)17/h2-5,11,16H,6-10H2,1H3 |
InChI Key |
XEQCCMXPHMYWBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)C(F)F |
Origin of Product |
United States |
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